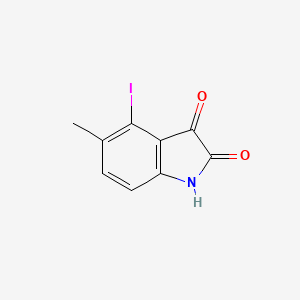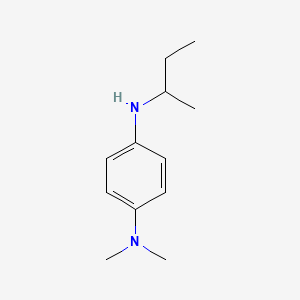
N~4~-(Butan-2-yl)-N~1~,N~1~-dimethylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N4-(butan-2-yl)-N1,N1-dimethylbenzene-1,4-diamine can be achieved through several synthetic routes. One common method involves the alkylation of benzene-1,4-diamine with butan-2-yl halides under basic conditions . The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures high yield and purity of the final product . Additionally, the purification process may include distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N4-(butan-2-yl)-N1,N1-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic or acidic catalysts.
Major Products
The major products formed from these reactions include quinone derivatives, secondary amines, and various substituted benzene derivatives .
Scientific Research Applications
N4-(butan-2-yl)-N1,N1-dimethylbenzene-1,4-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N4-(butan-2-yl)-N1,N1-dimethylbenzene-1,4-diamine exerts its effects involves interactions with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage . Additionally, it may inhibit certain enzymes involved in metabolic pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N,N’-Di-sec-butyl-1,4-benzenediamine: Similar in structure but with different alkyl substituents.
N,N’-Di-sec-butyl-p-phenylenediamine: Another closely related compound with similar chemical properties.
N4-(butan-2-yl)pyrimidine-4,6-diamine: A compound with a pyrimidine ring instead of a benzene ring.
Uniqueness
N4-(butan-2-yl)-N1,N1-dimethylbenzene-1,4-diamine is unique due to its specific alkyl substituents, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring stability and resistance to oxidative degradation .
Properties
CAS No. |
116688-51-8 |
|---|---|
Molecular Formula |
C12H20N2 |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
1-N-butan-2-yl-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C12H20N2/c1-5-10(2)13-11-6-8-12(9-7-11)14(3)4/h6-10,13H,5H2,1-4H3 |
InChI Key |
UGXYINOQDDOOFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B13646274.png)
![N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide](/img/structure/B13646275.png)
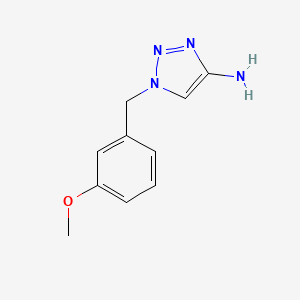
![4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-amine](/img/structure/B13646291.png)
![4-[3-[4-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646298.png)
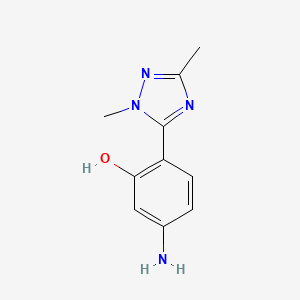
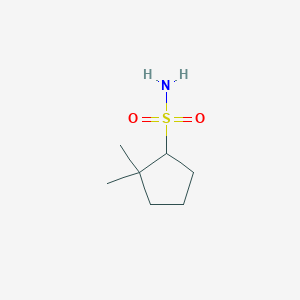



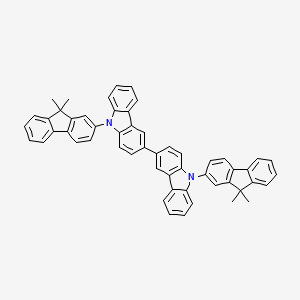
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13646323.png)
